1-(Oxan-4-yl)guanidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported .Molecular Structure Analysis
The molecular structure of 1-(Oxan-4-yl)guanidine hydrochloride consists of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.Scientific Research Applications
Protein Purification
1-(Oxan-4-yl)guanidine hydrochloride is utilized in the purification of proteins. It acts as a chaotropic agent, which disrupts the structure of water and destabilizes the hydrophobic interactions that maintain protein structures. This property is particularly useful in isolating proteins from complex biological mixtures, allowing researchers to study them in a more purified form .
Nucleic Acid Isolation
This compound is also instrumental in the isolation of nucleic acids. It serves to dissociate nucleoproteins and inhibit RNase activity, which is crucial for preventing the degradation of RNA during the extraction process. This ensures that high-quality RNA is obtained for further genetic analysis .
Medicinal Chemistry
In medicinal chemistry, 1-(Oxan-4-yl)guanidine hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals. Its role in the preparation of sulfadiazine, an important raw material for antibiotics like sulfamethyldiazine and sulfamethazine, highlights its significance in drug development .
Organic Synthesis
The compound finds application as an intermediate in organic synthesis. It is involved in the synthesis of pyrimidine derivatives, which are key structures in many pharmaceuticals and agrochemicals. The ability to create diverse guanidine-containing compounds expands the repertoire of molecules accessible for various chemical industries .
Dye Industry
1-(Oxan-4-yl)guanidine hydrochloride is used in the dye industry. It acts as a starting material for the synthesis of dyes, leveraging its reactivity to form complex molecules that exhibit desired color properties for textiles and other materials .
Biological Research
In biological research, guanidine compounds, including 1-(Oxan-4-yl)guanidine hydrochloride, are studied for their role as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists. These applications are crucial for understanding molecular interactions and developing new therapeutic agents .
Safety And Hazards
Guanidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .
Future Directions
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Therefore, the future directions for 1-(Oxan-4-yl)guanidine hydrochloride could involve further exploration of its potential applications in various biological activities.
properties
IUPAC Name |
2-(oxan-4-yl)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHEGWAVVSXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-yl)guanidine hydrochloride | |
CAS RN |
1447606-48-5 | |
Record name | 1-(oxan-4-yl)guanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.